REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]2[N:12]=[C:11]([C:13]3[CH:18]=[C:17]([N+:19]([O-:21])=[O:20])[C:16]([OH:22])=[C:15]([O:23]C)[CH:14]=3)[O:10][N:9]=2)=[C:6]([CH3:25])[C:5]([Cl:26])=[C:4]([CH3:27])[N:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].N1C=CC=CC=1.Cl>CN1C(=O)CCC1>[Cl:1][C:2]1[C:7]([C:8]2[N:12]=[C:11]([C:13]3[CH:14]=[C:15]([OH:23])[C:16]([OH:22])=[C:17]([N+:19]([O-:21])=[O:20])[CH:18]=3)[O:10][N:9]=2)=[C:6]([CH3:25])[C:5]([Cl:26])=[C:4]([CH3:27])[N:3]=1 |f:1.2.3.4|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=C1C1=NOC(=N1)C1=CC(=C(C(=C1)[N+](=O)[O-])O)OC)C)Cl)C
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
0.977 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1.93 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetic acid
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=C1C1=NOC(=N1)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |